4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, commonly known as MPBP, is a synthetic compound that belongs to the family of N-phenylpyrrolidinones. MPBP is a potent and selective dopamine reuptake inhibitor that has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Synthetic Applications and Neuroleptic Activity One notable application involves the synthesis and evaluation of benzamide derivatives, including compounds structurally related to 4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, for their potential neuroleptic activities. The research conducted by Iwanami et al. (1981) delves into the design and synthesis of various benzamides as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, demonstrating a strong correlation between structure and neuroleptic activity. This study indicates the compound's potential application in developing new treatments for psychosis with minimal side effects (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S., 1981).
Enantioselective Synthesis Further research highlights its role in enantioselective synthesis processes. Calvez et al. (1998) investigated the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating the compound's utility in producing chirally pure substances, which is crucial for the development of pharmaceuticals and fine chemicals (Calvez, O., Chiaroni, A., & Langlois, N., 1998).
Chemical Reactivity and Antioxidant Properties Research on the chemical reactivity and antioxidant properties of related benzamide compounds has also been conducted. Demir et al. (2015) focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, analyzing its structure through X-ray diffraction, IR spectroscopy, and quantum chemical computations. Their findings underscore the potential of such compounds in antioxidant applications, which could be beneficial in preventing oxidative stress-related diseases (Demir, S., Cakmak, S., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekçi, R. A., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, including inhibitory and stimulatory effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-6-13(7-9-16)19(23)20-14-10-18(22)21(12-14)15-4-3-5-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAIYQPFWHVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
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